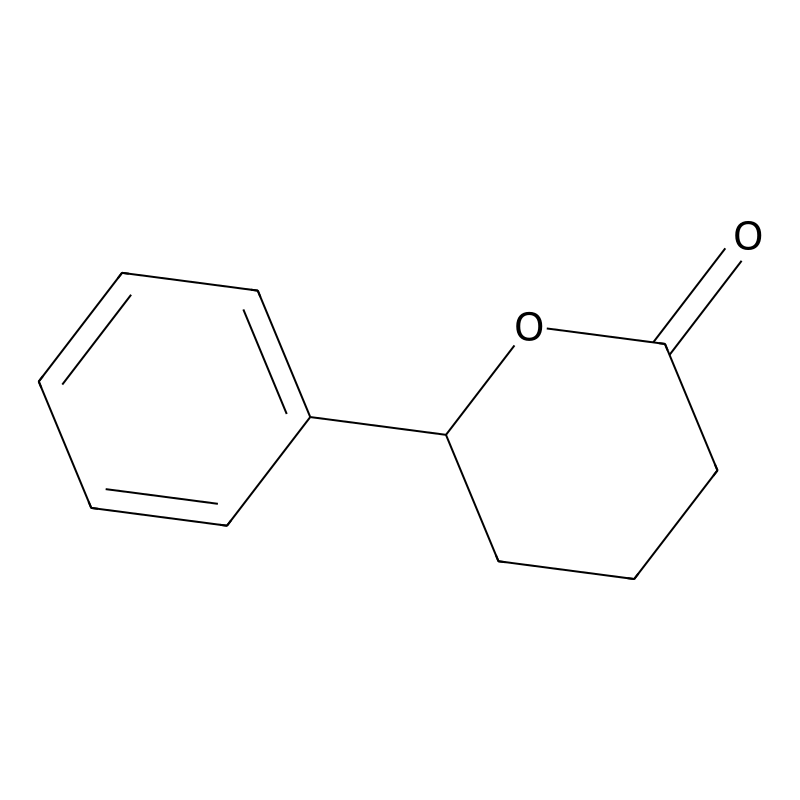

6-phenyltetrahydro-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Phenyltetrahydro-2H-pyran-2-one is a cyclic organic compound characterized by its unique structure, which consists of a tetrahydropyran ring fused with a phenyl group. Its molecular formula is and it has a molecular weight of approximately 176.21 g/mol. The compound features a lactone structure, which contributes to its chemical reactivity and biological activity. It is primarily recognized for its role in various biological processes and its potential applications in pharmaceuticals and agriculture.

- Nucleophilic Additions: The carbonyl group in the lactone can react with nucleophiles, such as organometallic reagents (e.g., phenylmagnesium bromide), leading to the formation of alcohol derivatives.

- Ring Opening: Under specific conditions, the tetrahydropyran ring can open to form various linear and branched products, which can be further functionalized.

- Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the reaction conditions.

6-Phenyltetrahydro-2H-pyran-2-one exhibits notable biological activities, including:

- Antifungal Properties: Research indicates that it has significant antifungal effects against various pathogens, such as Peronophythora litchii, by inhibiting mycelial growth through volatile emissions .

- Plant Growth Regulation: The compound has been shown to influence plant growth and development by modulating gene expression related to stress responses .

Several methods exist for synthesizing 6-phenyltetrahydro-2H-pyran-2-one:

- Photoredox Catalysis: This method involves using light to drive the reaction, allowing for stereoselective synthesis of the compound from simpler precursors .

- Conventional Organic Synthesis: Traditional methods involve cyclization reactions of appropriate aldehydes and ketones under acidic or basic conditions to form the desired lactone structure.

- Enzymatic Methods: Biocatalytic approaches utilizing specific enzymes can achieve high selectivity and yield for producing 6-phenyltetrahydro-2H-pyran-2-one from racemic mixtures .

The applications of 6-phenyltetrahydro-2H-pyran-2-one span various fields:

- Agriculture: Due to its antifungal properties, it is explored as a natural pesticide or fungicide.

- Pharmaceuticals: Its bioactive nature makes it a candidate for drug development, particularly in treatments targeting fungal infections or plant diseases.

Interaction studies have highlighted the compound's ability to modulate biological pathways. For instance:

- It has been shown to enhance the sensitivity of certain plant pathogens to environmental stresses through gene regulation mechanisms .

- Studies indicate that it interacts with cellular pathways involved in growth regulation and stress responses in plants, showcasing its potential as a biostimulant.

Several compounds share structural similarities with 6-phenyltetrahydro-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Pentyl-2H-pyran-2-one | Tetrahydropyran | Exhibits strong antifungal activity |

| 5-Iodo-6-phenyltetrahydro-2H-pyran-2-one | Iodinated derivative | Enhanced reactivity due to iodine substitution |

| 4-Methyl-6-phenyltetrahydro-2H-pyran-2-one | Methylated variant | Altered biological activity profile |

Each of these compounds retains the tetrahydropyran core but differs in substituents that affect their reactivity and biological properties. The uniqueness of 6-phenyltetrahydro-2H-pyran-2-one lies in its specific combination of antifungal activity and plant growth modulation capabilities, setting it apart from its analogs.